molecular formula C22H23FN6O3 B1680497 Radezolid CAS No. 869884-78-6

Radezolid

カタログ番号 B1680497
CAS番号: 869884-78-6
分子量: 438.5 g/mol
InChIキー: BTTNOGHPGJANSW-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Radezolid (INN, codenamed RX-1741) is a novel oxazolidinone antibiotic being developed by Melinta Therapeutics, Inc. for the treatment of bacterial acne . It has been used in trials studying the treatment of Abscess, Bacterial Skin Diseases, Streptococcal Infections, Infectious Skin Diseases, and Staphylococcal Skin Infections .


Synthesis Analysis

Radezolid was synthesized with small modifications according to the methods described in the literature . . The intermediate products of RAD synthesis were characterized using 1H- and 13C-NMR, as well as the 2D correlation HSQC and HMBC .


Molecular Structure Analysis

Radezolid has a chemical structure that includes the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . Its molecular formula is C22H23FN6O3 .


Chemical Reactions Analysis

The intermediate products of Radezolid synthesis were studied using infrared radiation (FT-IR), Raman scattering, and electronic circular dichroism (ECD) spectroscopy . The full spectral characteristics of key intermediates obtained from the chiral pool synthesis to the finished product of Radezolid were summarized and compared .


Physical And Chemical Properties Analysis

Radezolid has a molecular weight of 438.5 g/mol . It has 8 hydrogen bond acceptors, 3 hydrogen bond donors, and 9 rotatable bonds . Its topological polar surface area is 112.24 . The XLogP value is 3.33 .

科学的研究の応用

Antibacterial and Anti-biofilm Activity Against Staphylococcus Aureus

  • Summary of Application : Radezolid has been studied for its antibacterial and anti-biofilm activity against Staphylococcus aureus clinical isolates from China . The potent antibacterial ability of radezolid against Staphylococcus aureus has been widely reported worldwide .
  • Methods of Application : The minimum inhibitory concentration (MIC) of radezolid was determined in S. aureus clinical isolates from China using the agar dilution method . The anti-biofilm activity of radezolid against S. aureus was determined by a crystal violet assay . The quantitative proteomics of S. aureus treated with radezolid was analyzed, and the genetic mutations in radezolid-induced resistant S. aureus were determined by whole-genome sequencing .
  • Results or Outcomes : The data showed that radezolid MIC ranged from ≤0.125 to 0.5 mg/L, which was almost 1/4 × MIC of linezolid against S. aureus, indicating the greater antibacterial activity of radezolid than linezolid . Moreover, the more robust anti-biofilm activity of radezolid with subinhibitory concentrations (1/8 × MIC and 1/16 × MIC) was demonstrated against S. aureus when compared with that of contezolid and linezolid .

Activity Against Enterococcus Faecium

  • Summary of Application : Radezolid exhibits excellent antimicrobial activity against E. faecium, and has minimal cross resistance with linezolid .

Chiral Separation of Oxazolidinone Derivatives

  • Summary of Application : Radezolid, as an oxazolidinone derivative, has been studied for its chiral separation properties . Chiral separation is a technique used in chemistry to separate stereoisomers, which are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space .
  • Methods of Application : Comparative chiral separations of enantiomeric pairs of four oxazolidinone and two related thio-derivatives were performed by capillary electrophoresis, using cyclodextrins (CDs) as chiral selectors . Since the selected analytes are neutral, the enantiodiscrimination capabilities of nine anionic CD derivatives were determined, in 50 mM phosphate buffer pH = 6 .
  • Results or Outcomes : The specific results or outcomes for this study were not detailed in the search results .

Treatment of Acne

  • Summary of Application : Radezolid has been studied for its potential use in the treatment of acne . Acne is a common skin condition that occurs when hair follicles become plugged with oil and dead skin cells .
  • Methods of Application : The specific methods of application or experimental procedures for this study were not detailed in the search results .
  • Results or Outcomes : The specific results or outcomes for this study were not detailed in the search results .

特性

IUPAC Name

N-[[(5S)-3-[3-fluoro-4-[4-[(2H-triazol-4-ylmethylamino)methyl]phenyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O3/c1-14(30)25-12-19-13-29(22(31)32-19)18-6-7-20(21(23)8-18)16-4-2-15(3-5-16)9-24-10-17-11-26-28-27-17/h2-8,11,19,24H,9-10,12-13H2,1H3,(H,25,30)(H,26,27,28)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTNOGHPGJANSW-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CNCC4=NNN=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007238
Record name Radezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Radezolid

CAS RN

869884-78-6
Record name Radezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869884-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radezolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869884786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Radezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12339
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Radezolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADEZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PC6LO35W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Radezolid
Reactant of Route 2
Reactant of Route 2
Radezolid
Reactant of Route 3
Reactant of Route 3
Radezolid
Reactant of Route 4
Reactant of Route 4
Radezolid
Reactant of Route 5
Radezolid
Reactant of Route 6
Radezolid

Citations

For This Compound
604
Citations
S Lemaire, PM Tulkens… - Antimicrobial agents and …, 2010 - Am Soc Microbiol
… of radezolid bound to serum proteins in our experimental conditions was evaluated after 2 h of incubation with [ 14 C]radezolid in … Radezolid was then quantified in the ultrafiltrate by …
Number of citations: 85 journals.asm.org
S Lemaire, K Kosowska-Shick… - Antimicrobial agents …, 2010 - Am Soc Microbiol
… This triggered us to examine the intracellular activity of radezolid … We also assessed the intracellular activity of radezolid … are similar, we found that radezolid acts more rapidly and is …
Number of citations: 55 journals.asm.org
J Zheng, Z Chen, Z Lin, X Sun, B Bai, G Xu… - Frontiers in …, 2020 - frontiersin.org
The aim of this study was to compare the effects of radezolid and linezolid on planktonic and biofilm cells of Enterococcus faecalis. A total of 302 E. faecalis clinical isolates were …
Number of citations: 15 www.frontiersin.org
Z Xu, Y Wei, Y Wang, G Xu, H Cheng, J Chen… - The Journal of …, 2020 - nature.com
… This study aims to explore the antimicrobial activity and resistance mechanism of radezolid … inhibitory concentrations of radezolid and linezolid were determined. The radezolid- or …
Number of citations: 3 www.nature.com
J Zheng, Z Chen, Z Xu, J Chen, G Xu, X Sun, Z Yu… - Microbial …, 2020 - Elsevier
… Radezolid MICs remained low relative to linezolid MICs among linezolid-resistant S. … to both linezolid and radezolid. Clinical S. agalactiae isolates with high radezolid MICs showed …
Number of citations: 9 www.sciencedirect.com
L Wang, Y Zhang, S Liu, N Huang, W Zeng… - Infection and Drug …, 2021 - Taylor & Francis
Background The emergence and spread of linezolid-resistant Enterococcus faecalis (E. faecalis) have emerged as a serious threat to human health globally. Therefore, this study aims …
Number of citations: 7 www.tandfonline.com
C Wang, Y Xiong, C Bao, Y Wei, Z Wen, X Cao… - Frontiers in …, 2023 - frontiersin.org
… In this study, the minimum inhibitory concentration (MIC) of radezolid was … of radezolid susceptibility with ST distribution were also investigated. The anti-biofilm activity of radezolid …
Number of citations: 5 www.frontiersin.org
K Michalska, E Gruba, W Bocian… - … of Pharmaceutical and …, 2017 - Elsevier
A method for the enantioseparation of radezolid (RAD), an analogue of a truly new class of antibacterial agents, oxazolidinones, was developed based on capillary electrokinetic …
Number of citations: 24 www.sciencedirect.com
S Lemaire, K Kosowska-Shick, PC Appelbaum… - 2009 - facm.ucl.ac.be
… In this context, we have shown that radezolid (RDZ), a novel oxazolidinone antibiotic (see … was to measure the intracellular accumulation and activity of radezolid in a series of non-…
Number of citations: 4 www.facm.ucl.ac.be
K Michalska, E Bednarek, E Gruba… - Chemistry …, 2017 - bmcchem.biomedcentral.com
Radezolid (RAD, 12), biaryl oxazolidinone, was synthesised with small modifications according to the methods described in the literature. The pharmacological activity is observed only …
Number of citations: 15 bmcchem.biomedcentral.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。